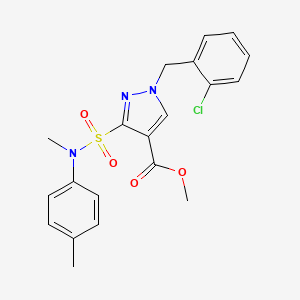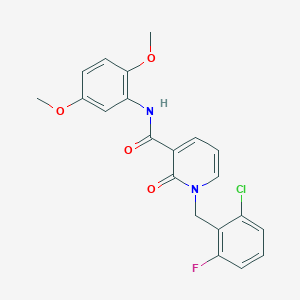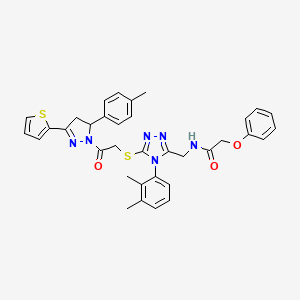
1-(3,4-Dichlorophenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a potent antioxidant and has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Corrosion Inhibition
1-(3,4-Dichlorophenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea has been investigated for its role in corrosion inhibition. In a study, compounds with structural similarities were found to exhibit significant inhibition efficiency against mild steel corrosion in acidic solutions. These inhibitors act as mixed-type inhibitors, reducing the corrosion rate by adsorbing onto the steel surface, following the Langmuir adsorption isotherm. The effectiveness of these compounds suggests potential applications in protecting metals from corrosion in industrial settings (Bahrami & Hosseini, 2012).
Environmental Degradation of Herbicides
Research on the environmental degradation of herbicides structurally related to 1-(3,4-Dichlorophenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea has provided insights into the photodegradation and hydrolysis of these compounds in water. These findings are crucial for understanding the fate of such herbicides in the environment and can inform the development of more sustainable agricultural practices (Gatidou & Iatrou, 2011).
Biofilm Degradation
The compound's related structures have been part of studies exploring the architecture and spatial organization in bacterial biofilms involved in the degradation of herbicides. This research highlights the potential for using microbial consortia to bioremediate environments contaminated with phenylurea herbicides, offering a promising approach to environmental cleanup (Breugelmans et al., 2008).
Antimicrobial Properties
Additionally, derivatives of 1-(3,4-Dichlorophenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea have been evaluated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents capable of combating resistant pathogens, highlighting the compound's potential applications in medical and pharmaceutical research (Rani et al., 2014).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S/c1-19-13(4-5-20-8-13)7-16-12(18)17-9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAGVJJXHCSPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)
![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)

![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)


![2-((2-(Tert-butoxycarbonyl)-5,5-dioxido-5-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2731791.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2731794.png)